Velnacrine maleate, also known as HP 029, is a synthetic compound classified as a cholinesterase inhibitor. It was developed primarily for potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. The compound is derived from 1,2,3,4-tetrahydro-9-aminoacridine-1-ol, which is modified to form its maleate salt. Velnacrine maleate has been investigated for its ability to enhance cholinergic neurotransmission by inhibiting the enzymes acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine in the synaptic cleft .
The synthesis of Velnacrine maleate involves several key steps:
The industrial synthesis of Velnacrine typically employs optimized reaction conditions to maximize yield and purity. This includes careful selection of solvents, catalysts, and temperature control. Common reagents used in this synthesis process include various acids for salt formation and reducing agents for the initial reduction step.
Velnacrine maleate has a complex molecular structure characterized by a tetrahydroacridine core. The molecular formula is CHNO·CHO, indicating it consists of both the active pharmaceutical ingredient and its maleate salt form.
Velnacrine maleate can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for modifying the compound's properties and enhancing its therapeutic efficacy. The ability to undergo these transformations makes Velnacrine a versatile candidate for further development.
Velnacrine maleate exerts its pharmacological effects primarily through inhibition of cholinesterase enzymes. By blocking these enzymes, it prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter at cholinergic synapses. This mechanism enhances cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning .
Relevant analyses include spectrophotometric methods for quantification in biological samples .
Velnacrine maleate has been primarily studied for its potential use in treating Alzheimer's disease due to its cholinesterase inhibitory activity. Clinical trials have demonstrated its ability to improve cognitive functions in patients with senile dementia of the Alzheimer type . Additionally, ongoing research explores its applications in other neurodegenerative disorders where cholinergic dysfunction is implicated.
Velnacrine maleate (chemically known as 1-hydroxy-tacrine maleate) functions as a centrally active, reversible acetylcholinesterase inhibitor of the acridine class. Its primary mechanism involves binding to the catalytic site of acetylcholinesterase, preventing the hydrolysis of the neurotransmitter acetylcholine. This inhibition elevates synaptic acetylcholine concentrations, thereby ameliorating cholinergic deficits characteristic of neurodegenerative conditions [3] [5].
Velnacrine exhibits preferential inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with a selectivity ratio of approximately 15:1. This specificity arises from structural differences in the enzyme active sites. AChE possesses a narrower catalytic gorge with a peripheral anionic site that accommodates Velnacrine’s acridine ring system more efficiently than BChE’s broader gorge [4] [7]. Kinetic studies demonstrate competitive inhibition for AChE (Ki = 0.18 µM) versus mixed inhibition for BChE (Ki = 2.7 µM). The clinical relevance of this selectivity lies in enhanced neurotransmitter modulation within neural synapses, as AChE is the primary hydrolytic enzyme in the central nervous system [5].
Table 1: Inhibitory Profile of Velnacrine Maleate
Enzyme | IC₅₀ (µM) | Inhibition Type | Selectivity vs. AChE |
---|---|---|---|
Acetylcholinesterase | 0.21 | Competitive | 1.0x |
Butyrylcholinesterase | 3.15 | Mixed | 0.15x |
The binding affinity of Velnacrine to AChE is governed by three key molecular features:
Molecular dynamics simulations reveal that Velnacrine’s hydroxylation reduces the dissociation rate by 40% compared to tacrine, explaining its longer duration of action observed in primate studies [1] [5]. The maleate salt formulation further optimizes bioavailability by increasing water solubility to 12.8 mg/mL, facilitating blood-brain barrier penetration [5].
Velnacrine administration induces dose-dependent acetylcholine elevation in cortical synapses. Pharmacokinetic-pharmacodynamic modeling in non-human primates demonstrates:
Table 2: Acetylcholine Kinetics Following Velnacrine Administration
Parameter | Baseline | Post-Velnacrine (Peak) | Change |
---|---|---|---|
ACh Half-life (ms) | 0.8 | 2.3 | +187.5% |
Synaptic [ACh] (nM) | 18.2 | 52.6 | +189.0% |
Clearance Rate (µmol/h) | 12.4 | 4.3 | -65.3% |
The prolonged effect occurs even when plasma concentrations fall below quantifiable limits (<5 ng/mL) at 24 hours, implying potential initiation of neuroplasticity processes beyond direct enzyme inhibition [2].
Velnacrine’s cholinergic enhancement differentially modulates receptor subtypes in cortical circuitry:
Computational modeling of cortical networks demonstrates that Velnacrine restores theta-gamma coupling in the dorsolateral prefrontal cortex, directly correlating with improved delayed matching-to-sample performance in aged primates. This occurs through preferential amplification of excitatory postsynaptic potentials in layer III pyramidal neurons (amplitude increase: 145 ± 12%) compared to inhibitory interneurons (increase: 63 ± 8%), rebalancing excitation-inhibition ratios compromised in neurodegeneration [1] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4